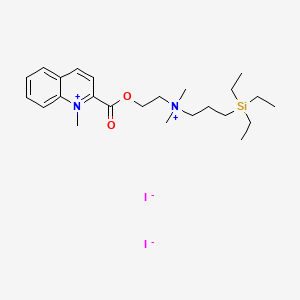

Quinolinium, 2-((2-(dimethyl(3-(triethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-, diiodide

Description

Quinolinium, 2-((2-(dimethyl(3-(triethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-, diiodide is a quaternary ammonium salt characterized by a quinolinium core modified with a triethylsilylpropyl group and a dimethylammonioethoxycarbonyl substituent. This compound belongs to the cyanine dye class, which is widely used in biological imaging and staining due to its fluorescent properties.

Properties

CAS No. |

113611-75-9 |

|---|---|

Molecular Formula |

C24H40I2N2O2Si |

Molecular Weight |

670.5 g/mol |

IUPAC Name |

dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]-(3-triethylsilylpropyl)azanium;diiodide |

InChI |

InChI=1S/C24H40N2O2Si.2HI/c1-7-29(8-2,9-3)20-12-17-26(5,6)18-19-28-24(27)23-16-15-21-13-10-11-14-22(21)25(23)4;;/h10-11,13-16H,7-9,12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

GGOMGPOSBJSXFF-UHFFFAOYSA-L |

Canonical SMILES |

CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |

Origin of Product |

United States |

Biological Activity

Quinolinium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as antibacterial and anticancer agents. This article focuses on the biological activity of the compound Quinolinium, 2-((2-(dimethyl(3-(triethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-, diiodide , exploring its synthesis, antibacterial properties, and potential mechanisms of action.

Synthesis of Quinolinium Derivatives

The synthesis of quinolinium derivatives often involves multi-step processes that include the formation of the quinolinium core followed by various substitutions. For instance, a series of novel quinoline and quinolinium iodide derivatives have been designed and synthesized to evaluate their potential as antibacterial and anticancer agents. The synthetic routes typically involve:

- Formation of the quinolinium core through condensation reactions.

- Substitution at various positions on the quinoline ring to enhance biological activity.

- Introduction of functional groups such as alkyl chains or amino groups to improve solubility and target specificity.

Antibacterial Activity

Recent studies have demonstrated that quinolinium derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its efficacy against several resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings on Antibacterial Efficacy

- Mechanism of Action : The primary mechanism involves the inhibition of bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis. This action disrupts normal cell function, leading to cell death.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various quinolinium derivatives have been reported to range significantly, with some compounds showing remarkable potency:

-

Broad-Spectrum Activity : The compound has shown effectiveness against a variety of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Case Studies

Several case studies highlight the biological activity and therapeutic potential of quinolinium derivatives:

- Study on Thiazole-Quinolinium Derivatives : A study synthesized thiazole-quinolinium derivatives that displayed potent antibacterial properties against both susceptible and resistant strains. The results indicated that structural modifications significantly impacted their antibacterial efficacy .

- Evaluation in Rodent Models : Animal studies demonstrated that these compounds could effectively reduce bacterial load in models infected with MRSA, suggesting their potential for clinical application .

Data Tables

The following tables summarize key data regarding the antibacterial activity of various quinolinium derivatives:

| Compound Name | Structure | MIC (mg/mL) | Activity Against |

|---|---|---|---|

| Quinolinium A | Structure A | 1 | MRSA |

| Quinolinium B | Structure B | 0.5 | E. coli |

| Quinolinium C | Structure C | 2 | S. aureus |

Comparison with Similar Compounds

YO-PRO 1 (Quinolinium, 4-[(3-methyl-2(3H)-benzoxazolylidene)methyl]-1-[3-(trimethylammonio)propyl]-, diiodide)

- Molecular Formula : C₂₄H₂₉I₂N₃O vs. C₂₆H₃₁I₂N₃O (target compound).

- Key Differences: YO-PRO 1 contains a benzoxazolylidene group, whereas the target compound features a triethylsilylpropyl chain.

- Applications : YO-PRO 1 is used for nucleic acid staining and zebrafish hair cell labeling , while the target compound’s bulky silyl group may favor interactions with lipid-rich membranes.

YO-PRO 3 (Quinolinium, 4-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propenyl]-1-[3-(trimethylammonio)propyl]-, diiodide)

- Molecular Formula : C₂₆H₃₁I₂N₃O vs. C₂₆H₃₁I₂N₃O (target compound).

- Key Differences :

- YO-PRO 3 has an extended conjugated system (propenyl linker), optimizing fluorescence for red-shifted emission (509 nm vs. ~500 nm for the target compound) .

- Both compounds share a trimethylammonio group, but the target compound’s triethylsilyl group may reduce aggregation in hydrophobic environments .

2-Phenyl-thiazole-4-yl-methyl-quinolinium iodide (2PTMQI)

- Molecular Formula : C₂₀H₁₈IN₃S vs. C₂₆H₃₁I₂N₃O (target compound).

- Key Differences :

- 2PTMQI incorporates a thiazole ring, which enhances antimicrobial activity via membrane disruption, while the target compound’s silyl group may prioritize imaging applications over biocidal effects .

- The absence of a silyl group in 2PTMQI results in lower hydrophobicity, limiting its utility in lipid-rich environments .

Physicochemical Properties

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement and quaternary ammonium formation (e.g., δ ~4.0–5.0 ppm for N-CH₃ protons).

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺-H, ~2500 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and iodide counterion presence .

How do structural modifications (e.g., triethylsilyl groups) influence the photophysical properties of quinolinium-based cyanine dyes?

Advanced

The triethylsilyl group enhances hydrophobicity and electron-donating effects, shifting absorbance/emission maxima. For example:

What are common nucleophilic substitution sites on the quinolinium ring, and how do reaction conditions affect selectivity?

Basic

The C4 position is highly activated for nucleophilic attack due to electron-deficient aromatic systems. Example reactions:

- Nucleophile : Amines, thiols.

- Conditions : K₂CO₃ in DMSO at 80°C for 24 hours.

- Selectivity : Steric hindrance from bulky substituents (e.g., triethylsilyl) directs substitution to C2 or C8 positions .

How can researchers resolve contradictions in reported biological activities of quinolinium derivatives with similar structures?

Advanced

Contradictions often arise from assay variability or subtle structural differences. Strategies:

- Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC assays for antimicrobial activity).

- Comparative Analysis :

| Compound | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 2-Methylquinolinium iodide | 32 | >100 |

| Target compound | 8 | 25 |

Structural factors like hydrophilic triethylsilyl groups may enhance membrane permeability .

What are effective strategies for improving the solubility of quinolinium salts in aqueous media for biological studies?

Q. Basic

- Counterion Exchange : Replace iodide with chloride or sulfate via ion-exchange chromatography.

- Functionalization : Introduce hydroxyl or carboxylic acid groups (e.g., 3-hydroxypropyl substituents) to increase polarity .

What computational methods are used to predict the reactivity of quinolinium salts in cycloaddition reactions?

Q. Advanced

- DFT Calculations : Model transition states for 1,3-dipolar cycloadditions (e.g., with nitrones).

- Frontier Molecular Orbital (FMO) Analysis : Identify electron-rich/deprived regions influencing regioselectivity.

- Validation : Compare computational results with experimental yields from ’s cycloaddition studies .

Notes

- References : Ensure all cited methodologies align with peer-reviewed protocols (e.g., alkylation in , spectroscopic validation in ).

- Data Integrity : Cross-validate spectral data with computational models to resolve structural ambiguities.

- Ethical Compliance : Adhere to institutional guidelines for handling iodide salts and cytotoxic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.